molecular formula C25H25N3O3 B3916939 N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

Cat. No.: B3916939
M. Wt: 415.5 g/mol
InChI Key: ZRBMRUMTBPUCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as NPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NPB is a member of the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitor family and has been shown to have a variety of effects on biological systems.

Scientific Research Applications

N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential to treat cardiovascular diseases, such as hypertension and atherosclerosis.

Mechanism of Action

N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide acts as an inhibitor of NADPH oxidase, which is an enzyme that produces reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By inhibiting NADPH oxidase, this compound reduces the production of ROS and thus has a protective effect on biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce blood pressure and improve endothelial function in animal models of hypertension. This compound has also been shown to have a protective effect on the brain and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide in lab experiments is its specificity for NADPH oxidase. This allows researchers to study the effects of NADPH oxidase inhibition without affecting other biological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-{[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have a protective effect on the brain and reduce oxidative stress, which are both factors in the development of these diseases. Another area of interest is its potential to treat cardiovascular diseases, such as hypertension and atherosclerosis. This compound has been shown to reduce blood pressure and improve endothelial function, which are both important factors in the development of these diseases. Finally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.

Properties

IUPAC Name

N-[[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-3-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-24(22-10-8-21(9-11-22)20-6-2-1-3-7-20)26-17-19-5-4-14-27(18-19)25(30)23-12-15-28(31)16-13-23/h1-3,6-13,15-16,19H,4-5,14,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMRUMTBPUCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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